Product packaging for 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:)

3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11859701
M. Wt: 258.06 g/mol
InChI Key: PNMBELKFDJTYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a valuable chemical intermediate in medicinal chemistry and drug discovery. Its core structure is part of a scaffold known for its significant biological activities, particularly in oncology research . Derivatives of the 1H-pyrrolo[3,2-c]pyridine ring system have been identified as potent inhibitors of various biological targets. For instance, this scaffold has been utilized in the design of inhibitors for the protein kinase MPS1 (TTK), a crucial component of the spindle assembly checkpoint and a target of significant interest in cancer therapy due to its aberrant overexpression in many human tumors . More recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors (CBSIs), which effectively disrupt tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis in cancer cells . The iodine substituent at the 3-position makes this compound a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki reactions, allowing researchers to explore diverse structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IN2 B11859701 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-iodo-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7IN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3

InChI Key

PNMBELKFDJTYAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CN=C2)I

Origin of Product

United States

Reactivity and Advanced Functionalization of the 3 Iodo 1 Methyl 1h Pyrrolo 3,2 C Pyridine Core

Intrinsic Reactivity Profile of the Pyrrolo[3,2-c]pyridine Heterocycle

The reactivity of the 1H-pyrrolo[3,2-c]pyridine system is governed by the electronic properties of its constituent pyrrole (B145914) and pyridine (B92270) rings.

Patterns of Electrophilic Aromatic Substitution

The pyrrolo[3,2-c]pyridine nucleus is a bicyclic heteroaromatic system where an electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. In electrophilic aromatic substitution reactions, the pyrrole moiety is generally more reactive than the pyridine ring. pearson.com Pyrrole itself undergoes electrophilic substitution more readily than benzene, with a preference for the 2-position due to the effective resonance stabilization of the cationic intermediate. pearson.comaklectures.com

Nucleophilic Reactivity and Displacement Pathways

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack than the pyrrole ring. gcwgandhinagar.com Nucleophilic aromatic substitution (SNAAr) reactions are more likely to occur on the pyridine portion of the scaffold, particularly at positions that can effectively stabilize the negative charge of the Meisenheimer-like intermediate. The presence of the nitrogen atom in the pyridine ring facilitates nucleophilic substitution, especially at the 2- and 4-positions relative to the pyridine nitrogen. gcwgandhinagar.com

In the context of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine, the iodine atom at the C-3 position of the pyrrole ring is not typically displaced by a direct nucleophilic aromatic substitution mechanism. Instead, its primary role is to serve as a versatile handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodo Position

The carbon-iodine bond at the C-3 position of this compound is a key feature that enables a wide range of synthetic transformations through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling Reactions of this compound

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction has been extensively utilized to functionalize heterocyclic systems, including the pyrrolo[3,2-c]pyridine core.

The efficiency of the Sonogashira coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. libretexts.org Both copper-cocatalyzed and copper-free conditions have been developed, with the latter often being preferred to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov

Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of phosphine (B1218219) ligands can also be crucial, with bulky, electron-rich ligands often enhancing catalytic activity. libretexts.org A variety of bases can be employed, with amines such as triethylamine (B128534) or diisopropylethylamine being common choices, often also serving as the solvent. wikipedia.org

The table below presents a summary of typical conditions that have been optimized for Sonogashira coupling reactions involving heteroaryl iodides.

Table 1: Optimization of Sonogashira Coupling Reaction Parameters

ParameterVariationGeneral Outcome
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, [DTBNpP]Pd(crotyl)ClAir-stable precatalysts like [DTBNpP]Pd(crotyl)Cl can offer rapid access to the active monoligated palladium species. nih.gov
Copper Co-catalystCuI, Copper-freeCopper-free systems are often favored to minimize alkyne homocoupling. nih.govnih.gov
BaseEt₃N, i-Pr₂NEt, Piperidine, TMPStronger, non-nucleophilic bases like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) can lead to faster reactions. nih.gov
SolventDMF, THF, DMSO, ToluenePolar aprotic solvents like DMSO can be effective, particularly in copper-free systems. nih.gov
TemperatureRoom Temperature to RefluxMilder conditions (room temperature) are often achievable with optimized catalyst systems. libretexts.orgnih.gov

The Sonogashira coupling of this compound is expected to be compatible with a broad range of terminal alkynes. Both aryl and alkyl acetylenes can typically be used as coupling partners. nih.gov

However, certain functional groups on the terminal alkyne may not be well-tolerated under all reaction conditions. For instance, highly acidic protons elsewhere in the alkyne substrate could potentially interfere with the basic reaction conditions. Steric hindrance on the alkyne can also impact the reaction efficiency, sometimes requiring higher catalyst loadings or more forcing conditions.

The table below illustrates the expected scope of the Sonogashira coupling with various terminal alkynes.

Table 2: Substrate Scope of Sonogashira Coupling with Terminal Alkynes

Alkyne TypeExampleExpected ReactivityPotential Limitations
Aryl AlkynesPhenylacetyleneGenerally high yields. Tolerates a range of substituents on the aromatic ring.Strongly electron-withdrawing groups may slightly decrease reactivity.
Alkyl Alkynes1-OctyneGood to excellent yields are typically observed.Very bulky alkyl groups may lead to lower yields.
Silyl-protected AlkynesTrimethylsilylacetyleneCommonly used and generally couples well. The silyl (B83357) group can be removed post-coupling. libretexts.orgDeprotection step required to liberate the terminal alkyne.
Functionalized AlkynesPropargyl alcoholThe hydroxyl group is generally well-tolerated.Protection of the alcohol may be necessary under certain conditions to prevent side reactions.

Suzuki-Miyaura Coupling Reactions of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The general reactivity trend for the halide is I > Br > OTf >> Cl > F. libretexts.org

This compound readily undergoes Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids and esters. This reaction provides a straightforward method for the introduction of diverse aromatic and heteroaromatic substituents at the C-3 position, a key structural modification in the development of kinase inhibitors and other therapeutic agents. acs.orgnih.gov

For instance, the coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with various arylboronic acids has been successfully demonstrated. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a solvent mixture like 1,4-dioxane (B91453) and water. nih.gov Microwave irradiation can be employed to accelerate the reaction. nih.gov

The scope of the reaction is broad, and various substituted phenylboronic acids, including those with electron-donating and electron-withdrawing groups, have been successfully coupled to pyrrole scaffolds. nih.gov

Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving pyrrolo[3,2-c]pyridine cores.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Entry Pyrrolo[3,2-c]pyridine Derivative Boronic Acid/Ester Product Yield (%) Reference
1 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 4-ethoxyphenylboronic acid 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine 57 nih.gov
2 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one - rsc.org

Yields are for isolated products.

In substrates containing multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura coupling can often be controlled by the reaction conditions. For instance, in the case of 3,5-dibromo-2-pyrone, selective coupling at either the C3 or C5 position can be achieved by tuning the solvent polarity and the presence of a Cu(I) co-catalyst. researchgate.net Generally, the oxidative addition step is the rate- and product-determining step, and site selectivity is largely influenced by the electrophilicity of the carbon atoms bearing the halogen substituents. nih.gov

In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, studies on di- or tri-halogenated derivatives have shed light on the factors governing regioselectivity. For example, in a dihalogenated metalla-aromatic system, the breaking of the C-Br bond in the transition state for attack at the 8-position is longer than that at the 3-position, suggesting that steric hindrance can overcome favorable electronic interactions to direct the coupling to a specific site. nih.gov

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a critical consideration. In complex molecules with multiple potential reaction sites, the choice of catalyst and ligands can be crucial. For example, in the Suzuki-Miyaura coupling of 4-chlorophenyl triflate, the use of different phosphine ligands on the palladium catalyst leads to the selective formation of different products. chemrxiv.org

Other Cross-Coupling Reactions (e.g., Heck, Stille) with the C-3 Iodinated Scaffold

Beyond the Suzuki-Miyaura reaction, the C-3 iodinated pyrrolo[3,2-c]pyridine core is amenable to other palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is an effective method for forming new carbon-carbon bonds at the C-3 position. wikipedia.org The reaction is often carried out in the presence of a palladium catalyst, a base, and a phosphine ligand. organic-chemistry.org

The Stille reaction , on the other hand, utilizes an organotin reagent as the coupling partner. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki-Miyaura coupling.

The reactivity of the C-3 iodo group in these reactions allows for the introduction of a wide range of functional groups, further expanding the chemical space accessible from the this compound intermediate.

Further Functionalization Strategies at Remote Positions of the Pyrrolo[3,2-c]pyridine System

While the C-3 position is a primary site for functionalization, modifications at other positions of the pyrrolo[3,2-c]pyridine ring system are crucial for fine-tuning the biological activity and physicochemical properties of the resulting compounds.

C-6 Functionalization for Structural Diversification

The C-6 position of the 1H-pyrrolo[3,2-c]pyridine core has been a key site for introducing diversity in the development of kinase inhibitors. acs.orgnih.gov A common strategy involves the use of a 6-bromo-pyrrolopyridine intermediate, which can be subjected to palladium-mediated substitution reactions. acs.org For instance, Sonogashira cross-coupling followed by a base-catalyzed ring closure has been employed to construct the pyrrolo[3,2-c]pyridine scaffold with a handle at the C-6 position for further elaboration. acs.org This allows for the introduction of various amino substituents, which have been shown to be important for the biological activity of these compounds. acs.orgnih.gov

Impact of N-1 Substituent Variations on Overall Reactivity and Functionalization Potential

The substituent at the N-1 position of the pyrrolo[3,2-c]pyridine ring can significantly influence the reactivity of the entire molecule. For example, the presence of a hydrogen atom at N-1 can lead to low yields in certain transformations. acs.org In such cases, a protecting group strategy, such as the use of a Boc (tert-butyloxycarbonyl) group, can be employed to improve the efficiency of subsequent reactions. acs.org

The nature of the N-1 substituent can also impact the electronic properties of the pyrrole ring and, consequently, the reactivity of other positions. For instance, in the synthesis of pyrrolo[3,2-d]pyrimidines, the diversity of substituents on the pyrimidine (B1678525) nitrogens was readily achieved, demonstrating the tunability of the system. nih.gov The choice of the N-1 substituent can therefore be a strategic element in the design of synthetic routes and in modulating the properties of the final compounds.

Computational and Theoretical Investigations of 3 Iodo 1 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of molecules like 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine molecular orbitals and reaction energetics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established. Computational studies on analogous iodinated heterocyclic systems, such as iodinated BODIPY dyes, demonstrate the utility of DFT in understanding their electronic structure. researchgate.netnih.gov For this compound, DFT calculations would typically be employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical representation of key electronic properties that could be derived from DFT calculations for this compound is presented in the table below.

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Moderate to HighRelates to the propensity to undergo electrophilic attack and oxidation.
LUMO Energy Relatively LowIndicates susceptibility to nucleophilic attack and reduction. The iodine atom likely contributes to lowering this energy.
HOMO-LUMO Gap ModerateAffects the molecule's color, polarizability, and reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution High density on the pyrrole (B145914) and pyridine (B92270) nitrogen atoms and perturbation by the iodine atom.Dictates sites of protonation, hydrogen bonding, and electrophilic/nucleophilic attack.

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways and characterize the transition states. For instance, in the synthesis of derivatives, such as the Suzuki coupling of a bromo-analogue to form 6-aryl-1H-pyrrolo[3,2-c]pyridines, computational methods can elucidate the energetics of each step in the catalytic cycle. nih.gov

These calculations can provide insights into:

The activation energies required for different reaction steps.

The stability of intermediates.

The catalytic role of transition metals like palladium. nih.gov

Understanding these aspects at a molecular level is crucial for optimizing reaction conditions to improve yields and selectivity.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools for predicting how a ligand, such as a derivative of this compound, might bind to a biological target. This is particularly relevant in drug discovery, where the pyrrolo[3,2-c]pyridine scaffold has shown promise.

Prediction of Binding Modes and Interaction Fingerprints

Molecular docking simulations have been successfully applied to understand the interactions of 1H-pyrrolo[3,2-c]pyridine derivatives with their biological targets. For example, in studies of this scaffold as potential anticancer agents, docking has been used to predict the binding mode within the colchicine-binding site of tubulin. nih.govsemanticscholar.org

These studies reveal that the 1H-pyrrolo[3,2-c]pyridine core can mimic the cis-olefin linker of natural tubulin inhibitors like combretastatin (B1194345) A-4. nih.gov The simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, a derivative, compound 10t, was shown to form a crucial hydrogen bond with the Thrα179 residue in the tubulin active site. nih.gov The trimethoxyphenyl group, often attached to the pyrrolo[3,2-c]pyridine core, typically occupies a hydrophobic pocket, further anchoring the molecule.

The predicted binding interactions for a hypothetical derivative of this compound targeting the colchicine (B1669291) site of tubulin are summarized below.

Interaction TypeKey ResiduesPredicted Contribution to Binding Affinity
Hydrogen Bonding Thrα179, Asnβ349High: Critical for anchoring the ligand in the binding site. nih.gov
Hydrophobic Interactions Leuβ242, Leuβ248, Alaβ250, Valβ318Moderate to High: Stabilizes the aryl substituents.
van der Waals Contacts Cysβ241, Alaβ316, Alaβ317Moderate: Contributes to the overall shape complementarity.

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of a molecule plays a significant role in its ability to bind to a target. Conformational analysis of this compound derivatives is crucial for understanding their preferred shapes in solution and within a binding pocket. By exploring the molecule's energy landscape, computational methods can identify low-energy conformers that are likely to be biologically active. The rigid 1H-pyrrolo[3,2-c]pyridine scaffold itself serves to limit the conformational freedom, which can be an advantageous strategy in drug design to pre-organize the molecule for binding. nih.govsemanticscholar.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are pivotal in deciphering the structure-activity relationships (SAR) of a series of compounds. For derivatives of 1H-pyrrolo[3,2-c]pyridine, these approaches help to rationalize how modifications to the chemical structure affect their biological activity.

Studies on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have provided valuable SAR insights. nih.gov For instance, the nature and position of substituents on the 6-aryl ring have a significant impact on the antiproliferative activity. The introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups at the para-position of the B-ring, has been shown to increase activity. nih.gov Conversely, electron-withdrawing groups like fluorine can lead to a decrease in potency. nih.gov The most potent compounds in one study featured an indolyl moiety as the B-ring, highlighting the importance of this group for activity. nih.gov

The table below summarizes the observed SAR for a series of 1H-pyrrolo[3,2-c]pyridine derivatives.

Position of SubstitutionSubstituent TypeEffect on Antiproliferative Activity
B-ring (para-position) Electron-donating (e.g., -CH₃, -OCH₃)Increased activity nih.gov
B-ring (para-position) Electron-withdrawing (e.g., -F)Decreased activity nih.gov
B-ring Indolyl groupPotent activity nih.gov

Advanced Spectroscopic Characterization of 3 Iodo 1 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its analogues can be assembled.

The 1H NMR spectrum of a derivative, such as 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, showcases the expected regions for proton signals in this heterocyclic system. For this compound, one would anticipate distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a characteristic singlet for the N-methyl group.

The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on the pyridine ring are typically found further downfield due to the electron-withdrawing nature of the nitrogen atom. The proton on the C2 position of the pyrrole ring would likely appear as a singlet, while the protons on the pyridine ring would exhibit coupling patterns (e.g., doublets or multiplets) depending on their neighboring protons. The singlet for the N-methyl group would likely appear in the upfield region of the spectrum.

Table 1: Predicted 1H NMR Spectral Data for this compound (Note: This is a predicted table based on general principles and data from related structures, not experimental data for the specific compound.)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.5s-
H-47.8 - 8.2d5.0 - 6.0
H-67.0 - 7.4d5.0 - 6.0
H-78.3 - 8.7s-
N-CH33.7 - 4.0s-

The 13C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For a related compound, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the carbon signals have been assigned, providing a reference for the expected chemical shifts in the target molecule. The carbon atom attached to the iodine (C-3) would be expected to have a significantly shifted signal due to the heavy atom effect of iodine. The carbons of the pyridine ring would appear at lower field compared to those of the pyrrole ring, and the N-methyl carbon would be found at a characteristic upfield position.

Table 2: Predicted 13C NMR Chemical Shift Data for this compound (Note: This is a predicted table based on general principles and data from related structures, not experimental data for the specific compound.)

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-380 - 90
C-3a125 - 130
C-4140 - 145
C-6115 - 120
C-7145 - 150
C-7a135 - 140
N-CH330 - 35

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. For this compound, it would show correlations between the coupled protons on the pyridine ring (H-4 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons (C-2, C-4, C-6, C-7, and the N-methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (C-3, C-3a, and C-7a) by observing their long-range correlations with nearby protons. For example, the N-methyl protons would show a correlation to C-7a and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule. For a planar aromatic system like this, it can confirm the proximity of certain protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the pyrrolopyridine derivatives, typically generating the protonated molecule [M+H]+. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

For this compound (C8H8IN3), the expected exact mass of the [M+H]+ ion can be calculated with high precision. The observation of this ion in the HRMS spectrum would confirm the molecular formula. The fragmentation pattern observed in the MS/MS spectrum of the [M+H]+ ion would provide further structural confirmation. Common fragmentation pathways for related heterocyclic systems often involve the loss of small molecules or radicals from the parent ion.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[C8H8IN3+H]+273.9836

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

While no specific X-ray crystal structure for this compound has been reported, the analysis of a related substituted triazolopyridazinoindole derivative demonstrates the power of this technique. For this compound, a successful crystallographic analysis would unequivocally confirm the connectivity of the atoms, the planarity of the fused ring system, and the position of the iodo and methyl substituents. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

The spectroscopic analysis of this compound and its derivatives using Infrared (IR) and Ultraviolet-Visible (UV-Vis) techniques provides critical insights into their molecular structure, functional groups, and electronic properties. While specific experimental data for the parent compound is not extensively available in public literature, a comprehensive understanding can be constructed by examining the spectra of related pyrrolopyridine derivatives and analogous heterocyclic systems.

Infrared (IR) Spectroscopy is a powerful tool for identifying the types of chemical bonds and functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its fused aromatic rings and substituents.

Key expected IR absorption bands for this compound would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the region of 3000-3150 cm⁻¹.

N-CH₃ stretching and bending vibrations from the methyl group attached to the pyrrole nitrogen.

C=C and C=N stretching vibrations within the pyridine and pyrrole rings, which are expected in the 1400-1650 cm⁻¹ range. The quaternization of the pyridine nitrogen in related salts is known to shift the C=N vibration to around 1625-1631 cm⁻¹. pw.edu.pl

C-N stretching vibrations within the heterocyclic system.

C-I stretching vibration , which is anticipated to appear at lower frequencies, typically below 600 cm⁻¹.

Ring deformation vibrations , which provide a fingerprint for the specific heterocyclic scaffold.

The IR spectra of related compounds, such as pyrrole, show a characteristic N-H stretching vibration around 3222 cm⁻¹. researchgate.net For N-methylated compounds like this compound, this band would be absent and replaced by absorptions corresponding to the methyl group.

Interactive Table of Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3150Stretching
N-CH₃2850 - 2960Stretching
C=C (Aromatic)1500 - 1600Stretching
C=N (Pyridine Ring)1600 - 1650Stretching
C-N1250 - 1350Stretching
C-I< 600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the pyrrolopyridine core.

Studies on substituted indoles and azaindoles, which are structurally related to pyrrolo[3,2-c]pyridines, offer valuable insights. For instance, the introduction of an electron-withdrawing group generally causes a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax), while electron-donating groups tend to cause a blue-shift (hypsochromic shift). nih.gov The iodine atom at the 3-position of the pyrrole ring is expected to influence the electronic transitions.

Computational studies on indole (B1671886) and azaindoles have been used to predict their electronic spectra, providing a theoretical framework for understanding the experimental observations. mdpi.com The electronic absorption spectra of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, another related heterocyclic system, have been assigned to π→π* transitions, with λmax values around 390 nm. ias.ac.in

For derivatives of 1H-pyrrolo[3,2-c]pyridine, the UV-Vis spectra would be influenced by the various substituents attached to the core structure. For example, the introduction of aryl groups can extend the conjugation and lead to significant shifts in the absorption maxima.

Interactive Table of Expected UV-Vis Absorption for this compound and its Derivatives

Compound Substituents Expected λmax (nm) Electronic Transition
This compound3-Iodo, 1-Methyl~280-320π→π
Aryl-substituted derivativesAryl group at various positions>320π→π

Applications of 3 Iodo 1 Methyl 1h Pyrrolo 3,2 C Pyridine Derivatives in Preclinical Chemical Biology Research

Rational Design and Synthesis of Derivatives for Biological Evaluation

The journey from a basic chemical scaffold to a potent and selective biological modulator involves a meticulous process of rational design and chemical synthesis. Researchers leverage an array of computational and synthetic strategies to create derivatives of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine with tailored biological activities.

Scaffold-Based Design Principles for Targeted Biological Activities

The pyrrolo[3,2-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.gov This characteristic makes it an excellent starting point for designing novel therapeutic agents. The design process often involves a scaffold-based approach, where different functional groups are systematically attached to the core structure to optimize interactions with a specific biological target. nih.govpnas.org

One common strategy is scaffold hopping, where the core structure of a known inhibitor is replaced with the pyrrolo[3,2-c]pyridine scaffold while aiming to maintain or improve its binding affinity and selectivity. nih.gov Another approach is molecular hybridization, which involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with enhanced biological activity. mdpi.com For instance, the pyrrolo[3,2-c]pyridine scaffold has been utilized to create rigid, configuration-constrained analogs of natural products like Combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor. By replacing a flexible bond in CA-4 with the rigid pyrrolo[3,2-c]pyridine ring, researchers aimed to lock the molecule in its bioactive conformation, leading to the discovery of new potent colchicine-binding site inhibitors. nih.govtandfonline.com

Systematic Exploration of Substituent Effects on Biological Profiles

The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govacs.orgnih.gov Systematic exploration of these substituent effects is a cornerstone of the optimization process. For example, in the development of FMS kinase inhibitors, the introduction of a primary amino group, a meta-disubstituted central phenyl ring, an amide linker, and a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring on the pyrrolo[3,2-c]pyridine scaffold resulted in a compound with significantly enhanced potency. nih.gov The morpholino moiety, being a polar ring, was noted to improve solvent exposure and aqueous solubility. nih.gov

Similarly, in the design of Monopolar Spindle 1 (MPS1) kinase inhibitors, the addition of a methyl group at the R1 position of the pyrrolo[3,4-c]pyridine ring was investigated for its potential to improve metabolic stability. mdpi.com Further studies on this scaffold showed that the potency of the derivatives was also influenced by the R2 substituent, with ethyl and propyl chains showing increased activity compared to a methyl group or no substituent. mdpi.com However, larger substituents like phenyl or cyclopentyl led to a significant decrease in potency. mdpi.com This highlights the delicate balance required in substituent selection to achieve the desired biological profile.

Preclinical Investigations of Molecular Target Engagement and Mechanisms of Action

Following their synthesis, the newly designed derivatives undergo rigorous preclinical testing to evaluate their engagement with the intended molecular target and to elucidate their mechanism of action. This often involves a combination of in vitro biochemical assays, cell-based assays, and sometimes in vivo studies in animal models.

Kinase Inhibitors based on the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine scaffold has proven to be a particularly fruitful starting point for the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. tandfonline.comnih.govacs.orgnih.govrsc.org

Monopolar Spindle 1 (MPS1) is a critical protein kinase involved in the spindle assembly checkpoint, a crucial mechanism that ensures proper chromosome segregation during cell division. nih.govacs.org Overexpression of MPS1 is observed in many human cancers, making it an attractive target for anticancer drug development. nih.govacs.org

Researchers have successfully developed potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. nih.govacs.orgacs.org Through structure-based design and cellular characterization, a lead compound, CCT251455, was identified. nih.govacs.org This compound was shown to stabilize an inactive conformation of MPS1, preventing the binding of ATP and substrate peptides. nih.govacs.orgacs.org It demonstrated potent inhibition of MPS1 in vitro and in cellular assays, translating to antiproliferative activity. acs.org Further studies revealed that chemical inhibition of MPS1 by pyrrolopyridine-based inhibitors leads to defects in the recruitment of essential checkpoint proteins to the kinetochores, premature exit from mitosis, and ultimately, aneuploidy (an abnormal number of chromosomes). nih.gov

Table 1: Activity of Pyrrolo[3,2-c]pyridine-based MPS1 Inhibitors

Compound MPS1 IC₅₀ (nM) Cellular Autophosphorylation IC₅₀ (nM)
Mps1-IN-1 367 -
Mps1-IN-2 145 -
CCT251455 Potent (exact value not specified) Potent (exact value not specified)

Data sourced from multiple research articles. acs.orgacs.orgnih.gov

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is another important therapeutic target, particularly in the context of cancer and inflammatory diseases. nih.govtandfonline.com Overexpression of FMS is linked to various cancers, including ovarian, prostate, and breast cancer. nih.gov

A series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated for their inhibitory effect against FMS kinase. nih.govtandfonline.com This investigation led to the discovery of compound 1r , which was found to be 3.2 times more potent than the initial lead compound, KIST101029. nih.govtandfonline.com Compound 1r exhibited an IC₅₀ of 30 nM against FMS kinase and demonstrated selectivity for this kinase over a panel of 40 other kinases. nih.govtandfonline.com In cell-based assays, it showed potent antiproliferative activity against a range of cancer cell lines with IC₅₀ values between 0.15 and 1.78 µM. nih.govtandfonline.com Notably, this compound also displayed selectivity towards cancer cells over normal fibroblasts. nih.govtandfonline.com

Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Compound FMS Kinase IC₅₀ (nM) Potency vs. KIST101029
KIST101029 96 -
1e 60 1.6 times more potent
1r 30 3.2 times more potent

Data sourced from El-Gamal et al. nih.govtandfonline.com

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonists

There is no significant evidence in the reviewed preclinical research literature to suggest that derivatives of this compound have been specifically investigated as inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2).

Inhibitors of Platelet Aggregation Mechanisms

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated as potential inhibitors of platelet aggregation. nih.gov In one line of research, a series of these compounds, designed as isosteres of the known antithrombotic agent ticlopidine, were tested for their capacity to inhibit the aggregation of human platelet-rich plasma induced by adenosine (B11128) 5'-diphosphate (ADP). nih.gov

The key findings from these in vitro studies indicated a direct relationship between the lipophilicity of the pyrrolo[3,2-c]pyridine derivatives and their antiplatelet activity. nih.gov This suggests that the ability of these compounds to inhibit platelet aggregation is significantly influenced by their physicochemical properties, particularly their affinity for lipid environments. nih.gov

Agents Modulating Microtubule Dynamics (e.g., Colchicine-binding site inhibitors)

A significant area of preclinical research for 1H-pyrrolo[3,2-c]pyridine derivatives has been in the development of agents that modulate microtubule dynamics, specifically as inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.govsemanticscholar.org These compounds are investigated primarily for their potential anticancer activities. nih.gov

A novel series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was designed and synthesized to act as colchicine-binding site inhibitors (CBSI). nih.govsemanticscholar.org The rationale for this design was to use the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known microtubule inhibitors like Combretastatin A-4 (CA-4). nih.govsemanticscholar.org

Preliminary biological evaluations using a standard MTT assay demonstrated that many of the synthesized compounds exhibited moderate to excellent antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov One of the most potent compounds identified was 10t , which features an indolyl moiety. nih.govsemanticscholar.org

Table 1: In Vitro Antiproliferative Activity of Compound 10t

Cell Line Cancer Type IC₅₀ (μM)
HeLa Cervical Cancer 0.12
SGC-7901 Gastric Cancer 0.15
MCF-7 Breast Cancer 0.21

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Further mechanistic studies revealed that compound 10t potently inhibits tubulin polymerization. nih.gov Immunostaining assays showed that it significantly disrupts the dynamics of tubulin microtubules at a concentration of 0.12 μM. nih.gov Moreover, cell cycle analysis demonstrated that treatment with compound 10t at concentrations between 0.12 μM and 0.36 μM led to a significant arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis. nih.gov Molecular modeling studies support these findings, suggesting that compound 10t effectively occupies the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues. nih.gov

Enzyme Substrate Scope and Inhibition Studies (e.g., Nitrile Reductase queF)

While specific research into the inhibition of Nitrile Reductase queF by this compound derivatives is not documented in the reviewed literature, the broader 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized to develop inhibitors for other enzymes, such as FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R). nih.govresearchgate.net

In one study, a series of eighteen diarylamide and diarylurea derivatives possessing the pyrrolo[3,2-c]pyridine scaffold were evaluated for their inhibitory effect against FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.govnih.gov

The research identified compounds 1e and 1r as the most potent inhibitors in the series, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.govresearchgate.net

Table 2: FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

Compound IC₅₀ (nM)
1r 30
1e 60
KIST101029 (Lead Compound) 96

IC₅₀ (half maximal inhibitory concentration) values represent the concentration required to inhibit FMS kinase activity by 50%. nih.gov

Further testing showed that compound 1r was selective for FMS kinase when screened against a panel of 40 different kinases. nih.gov It also demonstrated potent activity in a cell-based assay using bone marrow-derived macrophages (BMDMs), with an IC₅₀ of 84 nM. nih.govresearchgate.net Additionally, compound 1r displayed antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govresearchgate.net These findings highlight the potential of the pyrrolo[3,2-c]pyridine core structure in designing selective enzyme inhibitors. nih.govnih.gov

Research into Antimicrobial and Antituberculosis Activities

A review of the scientific literature indicates that while related pyrrolopyridine isomers, such as pyrrolo[3,2-b]pyridine and pyrrolo[3,4-c]pyridine, have been investigated for antimicrobial and antimycobacterial properties, dedicated preclinical studies on the specific antimicrobial or antituberculosis activities of this compound derivatives are not widely reported. nih.gov

HIV-1 Integrase Inhibitor Development

The development of derivatives from the this compound scaffold as inhibitors of HIV-1 integrase is not a prominent focus in the existing preclinical research literature. While other related bicyclic pyrrolopyridine structures have been explored for this purpose, specific data on the 1H-pyrrolo[3,2-c]pyridine core being used for HIV-1 integrase inhibitor development is limited. nih.govnih.gov

Investigation of G-protein Coupled Receptor (GPCR) Ligand Activity

Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the investigation of this compound or its direct derivatives as ligands for G-protein Coupled Receptors (GPCRs). Research on the broader class of pyrrolo[3,2-c]pyridine derivatives has predominantly focused on their activity as kinase inhibitors and cytotoxic agents targeting other cellular components. While other isomers, such as pyrrolo[3,4-c]pyridines, have been explored for their effects on GPCRs like GPR119, this activity has not been reported for the pyrrolo[3,2-c]pyridine scaffold.

Preclinical Assessment of Biological Activity and Structure-Activity Relationships (SAR) in Vitro

The 1H-pyrrolo[3,2-c]pyridine core has proven to be a versatile scaffold for designing potent and selective modulators of key biological targets. Preclinical in vitro studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines.

Notably, a series of diarylureas and diarylamides incorporating the 1H-pyrrolo[3,2-c]pyridine nucleus were evaluated for their ability to inhibit the growth of the A375P human melanoma cell line. nih.gov Many of these compounds exhibited superior activity compared to the multi-kinase inhibitor Sorafenib. nih.gov Specifically, compounds 8b , 8g , and 9a-e displayed the highest potency, with IC₅₀ values in the nanomolar range. nih.gov Further studies on a panel of nine melanoma cell lines at the National Cancer Institute (NCI) confirmed the high potency of the most promising diarylurea (8g ) and diarylamide (9d ). nih.gov A subsequent investigation into second-generation diarylureas and diarylamides revealed that compounds 8a and 9b-f were more potent than Vemurafenib against the A375P cell line. nih.gov The bisamide derivatives 9a-c and 9f were particularly effective, showing two-digit nanomolar IC₅₀ values against various melanoma cell lines in the NCI panel. nih.gov

Another series of 1H-pyrrolo[3,2-c]pyridine derivatives was designed as colchicine-binding site inhibitors. tandfonline.comnih.gov These compounds were tested against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). tandfonline.comnih.gov The majority of the synthesized compounds showed moderate to excellent antiproliferative effects. tandfonline.comnih.gov Compound 10t , which features an indolyl moiety, was the most potent, with IC₅₀ values of 0.12 µM, 0.15 µM, and 0.21 µM against HeLa, SGC-7901, and MCF-7 cells, respectively. nih.govresearchgate.net

Furthermore, the pyrrolo[3,2-c]pyridine derivative 1r was tested against a panel of thirteen cancer cell lines, including six ovarian, two prostate, and five breast cancer lines. nih.gov It demonstrated potent antiproliferative activity, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov An important finding was its selectivity; the IC₅₀ value against normal HS 27 fibroblasts was higher, indicating a preferential cytotoxic effect on cancer cells. nih.gov The selectivity index for compound 1r ranged from 3.21 to 38.13 times greater for cancer cells compared to normal fibroblasts. nih.gov

Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Cancer Cell Line(s) IC₅₀ / GI₅₀ (µM) Reference
10t HeLa (Cervical) 0.12 tandfonline.comnih.gov
SGC-7901 (Gastric) 0.15 nih.gov
MCF-7 (Breast) 0.21 nih.gov
1r Ovarian, Prostate, Breast Panel 0.15 - 1.78 nih.gov
8g, 9d A375P (Melanoma) & NCI-9 Panel High Potency (Nanomolar Range) nih.gov
9a-c, 9f NCI-9 Melanoma Panel 2-Digit Nanomolar Range nih.gov

Enzyme Inhibition Assays and IC₅₀ Determination

A primary mechanism through which 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects is through the inhibition of specific enzymes critical for cell growth and survival.

One key target is the FMS-like tyrosine kinase 3 (FMS), a receptor tyrosine kinase often overexpressed in various cancers. In a study evaluating eighteen pyrrolo[3,2-c]pyridine derivatives, compounds 1e and 1r were identified as the most potent FMS kinase inhibitors, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov This represented a 1.6 and 3.2-fold increase in potency compared to the lead compound, KIST101029 (IC₅₀ = 96 nM). nih.gov To assess selectivity, compound 1r was screened against a panel of 40 different kinases and demonstrated a selective inhibitory effect against FMS. nih.gov

Another area of investigation involves targeting the mitotic machinery. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed as inhibitors of tubulin polymerization by binding to the colchicine site. tandfonline.comnih.gov Tubulin polymerization assays confirmed that compound 10t potently inhibited this process at concentrations of 3 µM and 5 µM, supporting its mechanism of action as a microtubule-destabilizing agent. tandfonline.comnih.govresearchgate.net

Table 2: Enzyme Inhibition Data for 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound Enzyme Target IC₅₀ (nM) Reference
1r FMS Kinase 30 nih.gov
1e FMS Kinase 60 nih.gov
KIST101029 FMS Kinase 96 nih.gov

Cellular Assays for Phenotypic Responses (e.g., cell cycle analysis, apoptosis induction, cellular potency)

Cellular assays provide critical insight into the phenotypic consequences of target engagement by 1H-pyrrolo[3,2-c]pyridine derivatives. These studies have confirmed that enzyme inhibition translates into potent cellular effects, including cell cycle arrest and apoptosis.

The potent tubulin polymerization inhibitor, 10t , was shown to disrupt the cellular microtubule network in immunostaining assays at a concentration of just 0.12 µM. tandfonline.comnih.govresearchgate.net Further analysis using flow cytometry demonstrated that treating HeLa cells with compound 10t at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM led to a significant, dose-dependent arrest of cells in the G2/M phase of the cell cycle and induced apoptosis. tandfonline.comnih.govresearchgate.netsemanticscholar.org

The cellular potency of the FMS kinase inhibitor 1r was evaluated in a bone marrow-derived macrophage (BMDM) growth assay. nih.gov FMS kinase signaling is crucial for the proliferation of these cells. Compound 1r inhibited CSF-1-induced BMDM growth with an IC₅₀ of 84 nM, which was 2.32-fold more potent than the lead compound KIST101029 (IC₅₀ = 195 nM). nih.gov

Selectivity is a crucial attribute for potential therapeutic agents. Studies have shown that certain derivatives are significantly more potent against cancer cells than non-cancerous cells. For instance, compounds 8c and 9b were found to be 7.5 and 454.9 times more selective, respectively, for A375P melanoma cells over normal NIH3T3 fibroblasts. nih.gov Similarly, compounds 8b , 8g , 9b-d , and 9i also demonstrated higher selectivity towards the melanoma cells compared to the fibroblasts. nih.gov This cellular selectivity minimizes potential toxicity to healthy tissues, a desirable characteristic for anticancer drug candidates.

Future Directions and Emerging Research Avenues for 3 Iodo 1 Methyl 1h Pyrrolo 3,2 C Pyridine

Development of Novel and Sustainable Synthetic Methodologies for the Scaffold and its Derivatives

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives often involves multi-step procedures. For instance, one reported method starts with 2-bromo-5-methylpyridine (B20793), which undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov This intermediate is then cyclized to the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. nih.gov Subsequent functionalization, such as the Suzuki cross-coupling reaction, is employed to introduce various aryl groups at the 6-position. nih.gov

Future research should focus on developing more efficient and sustainable synthetic routes. This could involve:

C-H Activation: Exploring direct C-H functionalization of the pyrrolo[3,2-c]pyridine core to introduce substituents without the need for pre-functionalized starting materials.

Flow Chemistry: Utilizing microreactor technology for safer, more scalable, and efficient synthesis.

Green Chemistry Principles: Employing environmentally benign solvents, catalysts, and reagents to reduce the environmental impact of the synthesis.

A recent study detailed the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which involved a microwave-assisted Suzuki cross-coupling reaction, highlighting a move towards more modern synthetic techniques. nih.gov

Exploration of Undiscovered Biological Targets and Mechanisms of Action

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential as anticancer agents. One area of focus has been their activity as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis. semanticscholar.orgnih.gov A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Another identified target for this class of compounds is FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory effects against FMS kinase. nih.gov

Future research should aim to:

Identify Novel Kinase Targets: Screen 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives against a broad panel of kinases to uncover new therapeutic opportunities.

Investigate Non-Oncological Applications: Explore the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory conditions, given the broad biological activities of related heterocyclic systems. mdpi.com

Elucidate Mechanisms of Action: Conduct detailed cellular and molecular studies to understand how these compounds exert their biological effects, which will be crucial for their further development.

Integration of Advanced Computational Methods in De Novo Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery. For 1H-pyrrolo[3,2-c]pyridine derivatives, molecular modeling studies have been used to understand their interaction with biological targets. For example, docking studies have shown how these compounds can bind to the colchicine (B1669291) site of tubulin, forming key hydrogen bonds. semanticscholar.orgnih.gov

The integration of advanced computational methods can significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. Future efforts should include:

De Novo Design: Utilizing computer algorithms to design novel derivatives with improved potency and selectivity.

Virtual Screening: Employing high-throughput virtual screening of large compound libraries to identify new hits.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to guide the design of new molecules.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties. nih.gov

Computational MethodApplication in this compound Research
Molecular Docking Predicting binding modes and affinities to biological targets like tubulin and kinases. semanticscholar.orgnih.gov
De Novo Design Generating novel molecular structures with desired pharmacological properties.
Virtual Screening Identifying potential lead compounds from large virtual libraries.
Pharmacophore Modeling Defining the essential structural features required for biological activity.
ADMET Prediction Assessing the drug-likeness of designed compounds early in the discovery process. nih.gov

Application in Chemical Probe Development and Bioimaging Research

The unique structure of this compound makes it an attractive candidate for the development of chemical probes. The iodine atom can serve as a handle for further chemical modifications, such as the introduction of fluorescent tags or biotin (B1667282) labels through cross-coupling reactions.

Future research in this area could focus on:

Developing Fluorescent Probes: Synthesizing fluorescently labeled derivatives to visualize the subcellular localization of their biological targets in real-time.

Creating Affinity-Based Probes: Designing probes that can be used to isolate and identify the protein targets of these compounds from complex biological mixtures.

PET Ligand Development: The iodo-substituent offers a potential site for radiolabeling, which could be explored for the development of positron emission tomography (PET) ligands for in vivo imaging of specific targets.

Exploitation in Combinatorial Chemistry and High-Throughput Screening Libraries

The 1H-pyrrolo[3,2-c]pyridine scaffold is well-suited for combinatorial chemistry approaches to generate large libraries of diverse compounds. The presence of multiple reaction sites on the heterocyclic core allows for the systematic introduction of a wide variety of substituents.

Future strategies should involve:

Library Synthesis: Utilizing parallel synthesis techniques to rapidly generate a large number of derivatives.

High-Throughput Screening (HTS): Screening these libraries against a panel of biological targets to identify new lead compounds.

Structure-Activity Relationship (SAR) Studies: Using the data from HTS to build robust SAR models that can guide the design of more potent and selective compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis typically involves two key steps: (1) methylation of the pyrrolo-pyridine core and (2) iodination. For methylation, sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature are commonly used to introduce the 1-methyl group, as demonstrated in analogous pyrrolo[2,3-b]pyridine systems . For iodination, electrophilic substitution or transition metal-catalyzed halogenation (e.g., using N-iodosuccinimide) can be employed. Alternative routes may involve one-step conversion of cyano groups to pyrrolidine structures under mild conditions, as seen in related octahydro-pyrrolo[3,2-c]pyridine derivatives .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying substituent positions and aromaticity. For example, the 3-iodo group causes distinct deshielding effects on adjacent protons .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for iodine’s steric and electronic effects on the heterocyclic core .
  • High-Performance Liquid Chromatography (HPLC) : Evaluates purity (>98% is typical for bioactive derivatives) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to introduce substituents at the 3-iodo position?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with TPPTS ligand in acetonitrile/water mixtures improves yields for electron-deficient pyridine systems .
  • Base and Solvent : Cs2_2CO3_3 in dioxane/H2_2O enhances stability of boronic acid intermediates. Lower yields (e.g., 20.2% vs. 59% in similar systems) may arise from steric hindrance, requiring iterative screening of coupling partners .

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • Cell Lines : HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) are validated for preliminary cytotoxicity assays .
  • Mechanistic Assays : Tubulin polymerization inhibition (via colchicine-binding site interactions) and apoptosis markers (e.g., caspase-3 activation) are critical for confirming mechanism .

Q. How can computational methods guide the design of this compound analogs targeting specific receptors?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Used to predict binding stability with targets like CYP51 or CCR5. For example, 4H-pyrano[3,2-c]pyridine analogs showed strong CYP51 inhibition via hydrophobic interactions in MD trajectories .
  • Docking Studies : Prioritize substituents (e.g., carboxyl or ester groups) that enhance rigidity and target complementarity, as seen in CCR5 antagonist design .

Q. How do structural modifications impact the biological activity and selectivity of pyrrolo[3,2-c]pyridine derivatives?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., iodine) at position 3 enhance electrophilicity for covalent binding, while methyl groups at position 1 improve metabolic stability .
  • Ring Saturation : Octahydro derivatives (e.g., in CCR5 antagonists) increase conformational rigidity, improving receptor affinity but potentially reducing solubility .

Methodological Conflict Resolution

Q. How can contradictions in reaction yields between literature methods be resolved?

  • Methodological Answer :
  • Case Study : Suzuki coupling yields for 4-phenylfuro[3,2-c]pyridine (20.2%) vs. 1-phenylbenzofuro[3,2-c]pyridine (59%) highlight steric and electronic disparities .
  • Optimization Strategies :
  • Screen alternative catalysts (e.g., Pd/C under H2_2 for hydrogenation steps) .
  • Use microwave-assisted synthesis to accelerate sluggish reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.